Product packaging for Histatin 1(Cat. No.:CAS No. 101056-53-5)

Histatin 1

Cat. No.: B035532
CAS No.: 101056-53-5
M. Wt: 4928 g/mol
InChI Key: CUOPXNHMMIAXEF-AKRYILKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histatin 1 is a histidine-rich, salivary cationic peptide that is a primary member of the histatin family, playing a critical role in the innate immune defense of the oral cavity. This multifunctional peptide is a subject of intense research due to its diverse biological activities. Its most prominent function is its potent candidacidal activity, making it a key molecule in studies investigating host-pathogen interactions and the development of novel antifungal agents. Beyond its antimicrobial properties, this compound is a primary effector of wound healing in the oral mucosa. Research has demonstrated that it promotes cell migration and adhesion through specific receptor-mediated pathways, such as binding to the human salivary glycoprotein complex, which activates intracellular signaling cascades leading to enhanced re-epithelialization. Furthermore, its role in enamel pellicle formation and its protective effects on oral tissues underscore its importance in maintaining oral homeostasis. Our high-purity synthetic this compound is provided to support advanced research in immunology, microbiology, dermatology, and dental medicine, offering scientists a reliable tool to explore its mechanism of action, therapeutic potential, and broader physiological significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C217H298N69O64P B035532 Histatin 1 CAS No. 101056-53-5

Properties

CAS No.

101056-53-5

Molecular Formula

C217H298N69O64P

Molecular Weight

4928 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C217H298N69O64P/c1-112(2)71-144(193(325)270-150(78-120-45-55-132(293)56-46-120)197(329)280-161(91-178(309)310)207(339)283-163(213(345)346)89-169(223)295)266-195(327)149(77-119-43-53-131(292)54-44-119)271-205(337)159(88-168(222)294)279-208(340)164(102-287)255-172(298)101-244-181(313)146(75-117-39-49-129(290)50-40-117)268-206(338)160(90-177(307)308)254-171(297)100-243-180(312)145(74-116-37-47-128(289)48-38-116)267-198(330)151(73-114-25-8-4-9-26-114)281-211(343)167-36-22-70-286(167)212(344)162(79-115-27-10-5-11-28-115)282-192(324)143(59-62-175(303)304)263-186(318)139(34-20-68-241-216(228)229)262-199(331)154(82-123-94-234-107-248-123)277-209(341)165(103-288)284-204(336)158(86-127-98-238-111-252-127)276-203(335)157(85-126-97-237-110-251-126)273-188(320)136(31-14-17-65-220)258-191(323)142(58-61-174(301)302)264-200(332)153(81-122-93-233-106-247-122)275-196(328)148(72-113-23-6-3-7-24-113)269-187(319)135(30-13-16-64-219)256-184(316)137(32-18-66-239-214(224)225)259-185(317)138(33-19-67-240-215(226)227)261-194(326)147(76-118-41-51-130(291)52-42-118)253-170(296)99-245-182(314)152(80-121-92-232-105-246-121)272-202(334)156(84-125-96-236-109-250-125)274-189(321)140(35-21-69-242-217(230)231)260-183(315)134(29-12-15-63-218)257-190(322)141(57-60-173(299)300)265-201(333)155(83-124-95-235-108-249-124)278-210(342)166(104-350-351(347,348)349)285-179(311)133(221)87-176(305)306/h3-11,23-28,37-56,92-98,105-112,133-167,287-293H,12-22,29-36,57-91,99-104,218-221H2,1-2H3,(H2,222,294)(H2,223,295)(H,232,246)(H,233,247)(H,234,248)(H,235,249)(H,236,250)(H,237,251)(H,238,252)(H,243,312)(H,244,313)(H,245,314)(H,253,296)(H,254,297)(H,255,298)(H,256,316)(H,257,322)(H,258,323)(H,259,317)(H,260,315)(H,261,326)(H,262,331)(H,263,318)(H,264,332)(H,265,333)(H,266,327)(H,267,330)(H,268,338)(H,269,319)(H,270,325)(H,271,337)(H,272,334)(H,273,320)(H,274,321)(H,275,328)(H,276,335)(H,277,341)(H,278,342)(H,279,340)(H,280,329)(H,281,343)(H,282,324)(H,283,339)(H,284,336)(H,285,311)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,345,346)(H4,224,225,239)(H4,226,227,240)(H4,228,229,241)(H4,230,231,242)(H2,347,348,349)/t133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-/m0/s1

InChI Key

CUOPXNHMMIAXEF-AKRYILKSSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(COP(=O)(O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(COP(=O)(O)O)NC(=O)C(CC(=O)O)N

Other CAS No.

101056-53-5

sequence

DXHEKRHHGYRRKFHEKHHSHREFPFYGDYGSNYLYDN

Synonyms

histatin 1, human
histatin-2, human
HTN1 protein, human

Origin of Product

United States

Biosynthesis, Proteolytic Processing, and Post Translational Modifications of Histatin 1

Biosynthetic Pathways and Secretory Mechanisms

Histatin 1 is synthesized predominantly by the major salivary glands, including the parotid, submandibular, and sublingual glands, in humans and higher primates genecards.orgmdpi.comuniprot.org. The genetic blueprint for this compound is encoded by the HTN1 gene, which comprises six protein-coding exons mdpi.com. While the precise transcriptional regulation of the HTN1 gene remains an area of ongoing research, studies have identified a specific regulatory element, the HTN27 box, located approximately 2.3 kilobases upstream of the first exon of HTN1, which significantly stimulates its transcription in human salivary gland cells mdpi.com. Following its synthesis, this compound is secreted into the oral cavity as a key component of saliva genecards.orgmdpi.comwikipedia.org.

Endogenous Proteolytic Cleavage and Fragment Generation

Once secreted into the oral environment, this compound, along with other histatins, undergoes extensive endogenous proteolytic cleavage by various enzymes present in whole saliva nih.gov. Research indicates a differential proteolytic efficiency among histatins, with Histatin 5 being degraded most efficiently, followed by Histatin 3, and then this compound nih.govcapes.gov.br. This suggests that this compound is relatively more resistant to proteolytic degradation in the salivary milieu compared to other histatin family members. Despite this, the steady-state concentrations of histatins in saliva are generally sufficient for their cellular activation roles semmelweis.hu.

Formation of Histatin 2 from this compound

Histatin 2 is recognized as a significant degradation product of this compound mdpi.comwikipedia.orgasm.orgfrontiersin.org. Specifically, Histatin 2 corresponds to the fragment sequence encompassing amino acids 12-28 or 12-38 of the parent this compound molecule genecards.orguniprot.orgsemmelweis.huacs.org. A notable characteristic distinguishing Histatin 2 from this compound is its non-phosphorylated state, as it lacks the phosphorylated serine residue typically found at position 2 in this compound mdpi.com. Like this compound, Histatin 2 is actively internalized by host cells and can target mitochondria and the endoplasmic reticulum, promoting cellular metabolic activity and activating the ERK1/2 signaling pathway to support cell migration and wound closure uniprot.org.

Identification of Proteolytic Enzymes and Cleavage Sites

Studies investigating the degradation kinetics of histatins in whole saliva have pinpointed specific enzymatic cleavage sites within this compound. The primary targeted enzymatic cleavage sites identified in this compound are at lysine (B10760008) residues at positions 13 (K13) and 17 (K17) nih.govcapes.gov.br. The cleavage after K13 leads to the generation of the this compound fragment spanning residues 14-38 (His1 14/38), which has been shown to possess wound-healing activity nih.gov. Subsequently, cleavage at K17 produces the this compound fragment encompassing residues 18-38 (His1 18/38) nih.gov. Both the His1 14/38 and His1 18/38 fragments are subject to further degradation, eventually yielding the 12-residue C-terminal peptide, this compound fragment 27-38 (His1 27/38) nih.gov.

The proteolytic enzymes responsible for this compound cleavage in saliva are generally in the 50-75 kDa molecular weight range nih.govscilit.com. Identified proteases with cleavage specificities toward arginine and lysine residues that act on histatins include lactotransferrin, kallikrein-1, and human airway trypsin-like protease nih.govscilit.com.

Table 1: Identified Proteolytic Cleavage Sites in this compound

Cleavage SiteResulting Fragment(s)Impact on Function
Lysine 13 (K13)This compound (14-38)Retains wound-healing activity nih.gov
Lysine 17 (K17)This compound (18-38)Further degraded nih.gov

Post-Translational Modification Spectrum and Functional Impact

This compound undergoes several post-translational modifications (PTMs) that significantly influence its structure, stability, and biological functions. These modifications are critical for its diverse roles in the oral cavity.

Phosphorylation of this compound

One of the most well-characterized PTMs of this compound is phosphorylation. This compound is consistently phosphorylated at serine residue at position 2 (Ser2) mdpi.comwikipedia.orgnih.govnih.govuchile.clwikigenes.org. This phosphorylation is crucial as it substantially enhances the peptide's affinity to bind with hydroxyapatite (B223615) crystals, which are a primary component of tooth enamel wikipedia.orgnih.govuchile.clwikigenes.org. This increased binding facilitates this compound's integration into the acquired enamel pellicle, a protective proteinaceous layer on tooth surfaces, contributing to enamel mineral homeostasis wikipedia.orguchile.clwikigenes.org. The presence of a salivary gland kinase that specifically phosphorylates this compound at Ser2 has been suggested mdpi.com. While phosphorylated this compound is the native form, a non-phosphorylated version of this compound is also detectable in whole saliva acs.org.

Tyrosine Polysulfation: Gland-Specific Modification Patterns

Beyond phosphorylation, this compound also exhibits tyrosine sulfation, a less common but functionally significant PTM. Derivatives of this compound displaying serial mass increases of approximately 80.0 Da, indicative of sulfation, have been identified in human saliva through techniques like HPLC-ESI-MS acs.orgnih.gov. Detailed analysis has revealed that this sulfation occurs on specific tyrosine residues within the this compound sequence, namely Tyrosine 27 (Tyr27), Tyrosine 30 (Tyr30), Tyrosine 34 (Tyr34), and Tyrosine 36 (Tyr36) nih.govnih.govresearchgate.net.

A distinctive aspect of this compound sulfation is its gland-specific modification pattern nih.govcnr.it. These sulfated this compound derivatives are found in the granules and secretions of the submandibular and sublingual salivary glands, but they are notably absent from the granules and secretions of the parotid glands acs.orgnih.gov. This observation marks the first reported instance of gland-specific sulfation of a salivary phosphopeptide in vivo nih.gov. The exact functional impact of tyrosine polysulfation on this compound's various biological activities is an area of ongoing research, but it suggests a further layer of regulatory complexity and potential functional diversification based on its origin within the salivary gland system.

Table 2: Post-Translational Modifications of this compound

Modification TypeSite(s)Gland SpecificityFunctional Impact
PhosphorylationSerine 2Not gland-specificEnhances binding to hydroxyapatite, aids enamel pellicle formation wikipedia.orgnih.govuchile.clwikigenes.org
Tyrosine SulfationTyrosine 27, 30, 34, 36Submandibular and Sublingual GlandsGland-specific modification, potential functional diversification acs.orgnih.govnih.govresearchgate.netcnr.it

Detection and Characterization of Other Post-Translational Modifications on this compound

The detection and characterization of post-translational modifications on this compound largely rely on advanced proteomic techniques, particularly mass spectrometry (MS). Methods such as High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and tandem mass spectrometry (MS/MS) have been instrumental in identifying these modifications unica.itnih.govscielo.brnih.gov.

Top-down proteomics, including Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) combined with electron-capture dissociation (ECD), provides high-resolution and high-mass accuracy data, enabling the unambiguous definition of protein primary structures and the localization of PTMs colab.wsnih.gov. These techniques allow researchers to detect specific mass increments corresponding to modifications, such as approximately +79.979 Da for phosphorylation and +80.0 ± 0.1 Da for sulfation nih.govnih.gov.

Beyond phosphorylation and sulfation, proteomic approaches have also enabled the identification and characterization of this compound in complexes with other salivary proteins scielo.bruniprot.org. For instance, studies have identified 43 proteins capable of interacting with this compound uniprot.org.

Influence of Modifications on this compound Biological Activity

This compound is recognized for a range of cell-activating properties, particularly its role in wound healing and tissue regeneration uniprot.orgnih.govresearchgate.netnih.gov. While the direct, quantitative impact of each specific post-translational modification on every biological activity is an ongoing area of research, the presence of these modifications is integral to this compound's native form and its functions.

A notable example of the influence of modification is the phosphorylation of serine at position 2. This modification is understood to contribute to this compound's role in indirect wound healing by stimulating the migration of epithelial cells researchgate.net.

Cell Adhesion and Migration: this compound significantly promotes cell-surface and cell-cell adhesions, as well as cell spreading and migration uniprot.orgnih.govresearchgate.net. This effect has been observed across various cell types, including epithelial cells, fibroblasts, and osteoblasts researchgate.netfrontiersin.org.

Metabolic Activity Stimulation: this compound enhances cellular metabolic activity and helps maintain cell viability under adverse conditions uniprot.orgnih.govfrontiersin.org.

Intracellular Targeting: this compound is internalized by host cells through a stereospecific and energy-dependent process, partially mediated by G protein-coupled receptors (GPCR)-activated endocytosis uniprot.orgnih.gov. Once internalized, this compound is targeted to mitochondria and the endoplasmic reticulum (ER), where it significantly boosts mitochondrial energy metabolism and increases mitochondria-ER contacts uniprot.orgnih.gov.

Signaling Pathway Activation: this compound activates key intracellular signaling pathways, such as the ERK1/2 pathway, to promote cell migration uniprot.org. It also triggers the RIN2/Rab5/Rac1 signaling cascade, which is essential for activating endothelial cell adhesion, spreading, and migration, thereby supporting angiogenesis in oral wound healing processes uniprot.orgnih.gov.

While this compound is generally not subject to extensive proteolytic cleavage, and its functional activities are largely maintained in the oral environment, the specific roles of phosphorylation and sulfation contribute to its unique biological profile and tissue-specific functions mdpi.comcolab.wsunica.itnih.gov.

Structural Biology and Conformational Dynamics of Histatin 1

Primary Amino Acid Sequence Analysis and Key Residues

Histatin 1 is a 38-amino acid peptide. wikipedia.orgnih.gov Its primary sequence is: DSHEKRHHGYRRKFHEKHHSHREFPFYGDYGSNYLYDN semmelweis.hu

A notable feature of this compound is the phosphorylation of the serine residue at position 2. nih.govnih.govacs.org This post-translational modification is crucial for its function, particularly in binding to tooth enamel. nih.govacs.org The high content of histidine residues is a defining characteristic of the histatin family and is essential for their biological activities. wikipedia.org

Secondary and Tertiary Structural Propensities in Diverse Environments

In aqueous solutions, this compound generally exhibits a disordered or random coil structure. nih.govwikigenes.org However, its conformation is highly adaptable and can change significantly in response to its environment. nih.gov Circular dichroism studies have shown that while it has negative bands around 200 nm, indicative of disordered behavior, it also displays positive bands around 225 nm, suggesting the presence of some helical propensity. nih.gov Molecular dynamics simulations have indicated a tendency for this compound to adopt more compact structures compared to other histatins. nih.gov

Conformational Changes upon Interaction with Biological Membranes

The interaction of this compound with biological membranes is a key aspect of its function. While detailed structural studies of this compound specifically at membrane interfaces are limited, the behavior of histatins, in general, suggests that these interactions induce conformational changes. The antimicrobial activity of some histatins involves the disruption of the phospholipid membrane of target cells. semmelweis.hu This interaction is likely to involve a transition from a disordered state to a more structured conformation, such as an alpha-helix, which facilitates membrane insertion and disruption.

Role of Histidine Residues in pH-Dependent Conformation

The numerous histidine residues in this compound play a critical role as pH sensors, influencing the peptide's conformation and function. acs.orgnih.govnih.gov The imidazole (B134444) side chain of histidine has a pKa value near physiological pH, allowing it to switch between a neutral and a positively charged state in response to small changes in the local environment. acs.orgnih.gov

At lower pH, the protonated, positively charged histidine residues (His+) can engage in electrostatic and cation-π interactions. acs.orgnih.gov Conversely, at higher pH, the neutral histidine (His0) can participate in π-π stacking and hydrogen bonding. acs.orgnih.gov These pH-dependent interactions can trigger significant conformational changes, modulating the peptide's structure and its interactions with other molecules and biological structures. acs.orgnih.govresearchgate.net This "histidine switch" mechanism is thought to be crucial for the pH-dependent activities of many proteins. nih.gov

Identification and Characterization of Functional Domains

This compound possesses distinct functional domains that contribute to its diverse biological activities. These domains are responsible for its cell-activating and metal-binding properties.

C-Terminal Domain in Cell-Activating Functions

The C-terminal domain of this compound is primarily responsible for its wound-healing and cell-activating functions. nih.gov This region of the peptide promotes cell migration, spreading, and adhesion, which are crucial steps in the wound closure process. wikipedia.orguniprot.orgsemmelweis.hu Studies have shown that the cell-activating properties of this compound are mediated through a stereospecific interaction with a G-protein-coupled receptor, leading to the activation of the ERK1/2 signaling pathway. uniprot.orgsemmelweis.hu

Truncation studies have identified a minimal active domain within the C-terminal region required for this activity. semmelweis.hunih.gov Specifically, the sequence SHREFPFYGDYGS has been identified as the minimal domain for stimulating cell migration. semmelweis.hunih.gov Furthermore, the C-terminal domain is involved in promoting endothelial cell adhesion and barrier function. researchgate.net

Metal-Binding Domains and Coordination Chemistry

Histatins, including this compound, are known to be metal-binding peptides. nih.gov The histidine-rich nature of these peptides provides multiple imidazole side chains that can coordinate with metal ions such as copper(II) and zinc(II). nih.gov While much of the detailed research on metal binding has focused on Histatin 3 and 5, the principles apply to the histatin family. The N-terminal region of histatins is often implicated as a high-affinity metal-binding site. nih.gov

The coordination of metal ions can influence the structure and function of the peptide. researchgate.net For instance, metal binding can stabilize specific conformations and may play a role in the generation of reactive oxygen species, which contributes to the antimicrobial activity of some histatins. nih.gov The ability of histatins to bind metal ions is also thought to be involved in nutritional immunity, potentially by sequestering essential metals from microbes. researchgate.netdur.ac.uk

Molecular Mechanisms of Histatin 1 Bioactivity

Cellular Internalization and Subcellular Trafficking

The entry of Histatin 1 into cells and its subsequent distribution to specific organelles are critical steps in mediating its diverse effects.

This compound is internalized by host cells through a process characterized by its stereospecificity and energy dependence. This uptake is notably rapid, with intracellular accumulation observed within as little as five minutes of Hst1 exposure to epithelial cells. nih.gov The stereospecific nature of this uptake is evidenced by the inability of the D-enantiomer of this compound (or Histatin 2, a related fragment) to be internalized or to induce its characteristic biological responses, such as wound closure. genecards.orgnih.govresearchgate.netresearchgate.net

The energy requirement for Hst1 internalization has been demonstrated through experiments showing that uptake is significantly inhibited at lower temperatures (e.g., 4°C) or in the presence of metabolic inhibitors such as sodium azide (B81097) (NaN3) or ouabain. nih.govresearchgate.net This active uptake process involves endocytosis, specifically pathways like phagocytosis and clathrin-mediated endocytosis (CME). nih.govuniprot.orgresearchgate.net Early endosomes serve as crucial intermediates in the intracellular trafficking of Hst1. nih.govuniprot.orgresearchgate.net

Table 1: Characteristics of this compound Cellular Uptake

CharacteristicDescriptionSupporting Evidence (Snippet Index)
Stereospecific Uptake and activity are dependent on the specific spatial conformation; D-enantiomers are ineffective. genecards.orgnih.govresearchgate.netresearchgate.net
Energy-Dependent Inhibited by low temperatures (4°C) or metabolic poisons (NaN3, ouabain). nih.govresearchgate.net
Rapid Internalization Intracellular accumulation observed within 5 minutes. nih.gov
Endocytic Pathways Involves phagocytosis and clathrin-mediated endocytosis (CME). nih.govuniprot.orgresearchgate.net
Early Endosome Role Early endosomes are important for intracellular trafficking. nih.govuniprot.orgresearchgate.net

Research indicates that Hst1 co-localizes with both mitochondria and the ER, suggesting that it may facilitate or enhance the interactions between these two organelles, known as mitochondria-ER contacts (MERCs). nih.govgenecards.orguniprot.org A key molecular player in this process is the endoplasmic reticular protein Transmembrane Protein 97 (TMEM97), also referred to as the Sigma-2 receptor (S2R). TMEM97 has been identified as a downstream target or receptor of Hst1, and its knockdown significantly impairs the mitochondrial targeting of Hst1. uniprot.orgresearchgate.netmdpi.com Furthermore, Hst1 has been shown to influence calcium (Ca2+) transfer between the ER and mitochondria by inhibiting the formation of mitochondria-associated ER membranes (MAMs) mediated by the inositol (B14025) 1,4,5-trisphosphate receptor 1-glucose-regulated protein 75-voltage-dependent anion channel 1 (IP3R1/GRP75/VDAC1) complex. This action can ameliorate mitochondrial Ca2+ overload and restore mitochondrial function. nih.gov

Receptor-Mediated Signal Transduction Pathways

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways, initiated by its interaction with cellular receptors.

The internalization and cell-activating properties of this compound are, at least in part, mediated by G protein-coupled receptors (GPCRs). genecards.orgnih.govuniprot.orgfrontiersin.orguniprot.orgmdpi.comsemmelweis.hu Evidence supporting GPCR involvement includes the observation that pertussis toxin (PTx), an inhibitor of GPCRs that couple to Gαi heterotrimeric proteins, can inhibit the effects of Hst1. nih.govuniprot.orgfrontiersin.orgmdpi.comsemmelweis.hu While GPCRs are implicated in the initial stages of Hst1's cellular response, the specific receptor responsible for transducing its signal has not always been definitively identified. genecards.orguniprot.orgmdpi.com GPCR activation by Hst1 is known to lead to the activation of downstream signaling cascades, notably the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. genecards.orgnih.govuniprot.orgfrontiersin.orguniprot.orgmdpi.comsemmelweis.hu

This compound consistently activates the ERK1/2 signaling pathway, which is crucial for its effects on cell migration, spreading, and wound closure. genecards.orgnih.govresearchgate.netuniprot.orgfrontiersin.orguniprot.orgmdpi.comsemmelweis.hu Inhibition of ERK1/2, for example, by U0126, has been shown to abrogate Hst1-induced cell migration. nih.govresearchgate.netresearchgate.netuniprot.orgfrontiersin.org

The involvement of the p38 MAPK pathway in Hst1's effects presents a more nuanced picture, with some variations depending on the cell type. In some studies, particularly concerning epithelial cell migration, the p38 MAPK pathway was found not to be involved. researchgate.netfrontiersin.orgsemmelweis.hu However, in other contexts, such as the spreading of osteogenic cells, both ERK1/2 and p38 pathways were implicated, as specific inhibitors of both (e.g., SB203580 for p38) counteracted Hst1 stimulation. frontiersin.org This suggests that the precise MAPK signaling response to Hst1 can be cell-type specific. Furthermore, ERK1/2 activation induced by Hst1 can lead to the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which strengthens the antioxidant response and mitigates oxidative stress. nih.gov Interestingly, in some instances, the activated ERK1/2 is retained in the cytosol, indicating a localized signaling event that does not necessarily lead to nuclear translocation or cell proliferation. nih.gov

Table 2: this compound Modulation of MAPK Pathways

MAPK PathwayRole in Hst1 BioactivityInhibitor (Example)Cell Type (Example)Supporting Evidence (Snippet Index)
ERK1/2 Consistently activated; crucial for cell migration, spreading, and wound closure. Can lead to Nrf2 nuclear translocation and antioxidant response. Activated ERK1/2 may be retained in cytosol.U0126Epithelial, Osteogenic genecards.orgnih.govresearchgate.netresearchgate.netuniprot.orgfrontiersin.orguniprot.orgmdpi.comnih.govsemmelweis.hu
p38 MAPK Role varies by cell type. Not involved in epithelial cell migration in some studies. Involved in osteogenic cell spreading in others.SB203580Epithelial, Osteogenic researchgate.netfrontiersin.orgsemmelweis.hu

This compound has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR (mammalian target of rapamycin) signaling pathway, particularly in fibroblasts. nih.gov This activation is significant as it promotes the migration of fibroblasts and their differentiation into myofibroblasts, which are essential processes for effective wound healing and for improving the mechanical properties of healed skin. nih.gov The PI3K/Akt/mTOR pathway is recognized as a fundamental survival pathway that governs various critical cellular functions, including cell cycle progression, cell growth, protein synthesis, and cellular motility. nih.govwikipedia.orgoncotarget.com The initial activation of PI3K within this cascade can be triggered by various factors, including GPCRs and other growth factor receptors. nih.gov Akt, serving as a central mediator within this pathway, can subsequently activate mTOR either directly or indirectly, thereby influencing protein synthesis and cell proliferation. nih.govoncotarget.com

Ras and Rab Interactor 2 (RIN2)/Rab5/Rac1 Axis in Endothelial Cells

This compound actively triggers the Ras and Rab Interactor 2 (RIN2)/Rab5/Rac1 signaling cascade within endothelial cells genecards.orguniprot.orgresearchgate.netnih.govuniprot.orguniprot.org. This signaling axis is fundamental for activating endothelial cell adhesion, spreading, and migration, processes that are crucial for angiogenesis during oral wound healing genecards.orgresearchgate.netnih.govuniprot.orguniprot.org. Specifically, Hst1 facilitates the recruitment of RIN2, which acts as a Rab5-guanine nucleotide exchange factor (GEF), to early endosomes researchgate.netnih.govuniprot.org. This recruitment subsequently leads to the sequential activation of Rab5 and Rac1 researchgate.netnih.govuniprot.org. Rab5 GTPase serves as a pivotal regulator in both endocytosis and subsequent membrane trafficking events, including the fusion and motility of early endosomes researchgate.net. The activation of Rab5, in turn, activates Rac1, a small GTPase that modulates cytoskeleton organization, thereby influencing cell migration, adhesion, and differentiation researchgate.net. Experimental evidence demonstrates that interfering with the activities of either Rab5 or Rac1 can prevent Hst1-dependent endothelial cell migration uniprot.org. While the activation of this pathway by Hst1 is well-established, the precise identity of the cognate receptor that transduces the Hst1 signal to initiate the RIN2/Rab5/Rac1 axis in endothelial cells remains to be definitively identified, although some research suggests the potential involvement of Vascular Endothelial Growth Factor Receptor (VEGFR) genecards.orguniprot.orgnih.gov.

Interaction with TMEM97/Sigma-2 Receptor and its Functional Consequences

This compound engages in a direct interaction with Transmembrane Protein 97 (TMEM97), also known as the Sigma-2 receptor (S2R) genecards.orggenecards.orgrcsb.orgrcsb.org. This interaction predominantly occurs at the endoplasmic reticulum (ER) membrane genecards.orggenecards.org. TMEM97 is an integral ER-resident membrane protein implicated in a variety of cellular processes, including cholesterol metabolism, cell migration, and neurodegenerative disorders genecards.orgrcsb.org. Research has identified Hst1 as an endogenous ligand for the Sigma-2 receptor rcsb.org. The binding of Hst1 to TMEM97 is critical for enhancing mitochondria-ER contacts (MERCs) genecards.orggenecards.org. This augmentation of MERCs subsequently stimulates cellular metabolic activity and promotes cell migration genecards.orggenecards.org. Furthermore, this interaction may also play a role in regulating cellular calcium homeostasis genecards.orgnih.govgenecards.org. Biophysical methods, such as radioligand binding assays and co-immunoprecipitation, have provided evidence confirming the direct interaction between Hst1 and TMEM97 rcsb.org.

Intracellular Regulatory Modalities

Upon internalization, this compound exerts its effects through several intracellular regulatory mechanisms, significantly impacting cellular physiology.

Regulation of Mitochondria-Endoplasmic Reticulum Contact Sites

Following its internalization, this compound co-localizes with both mitochondria and the endoplasmic reticulum (ER) genecards.orgnih.govuniprot.org. This strategic co-localization is indicative of Hst1's involvement in modulating mitochondria-ER contact sites (MERCs) nih.govuniprot.org. Hst1 actively increases the number and stability of MERCs through its direct binding with the ER-resident receptor TMEM97 genecards.orggenecards.org. MERCs are dynamic structures that serve as critical platforms for a multitude of cellular processes, including lipid biosynthesis and trafficking, calcium homeostasis, the production of reactive oxygen species, and autophagy nih.gov. Notably, Hst1 has been shown to influence calcium transfer from the ER to the mitochondria, which can ameliorate mitochondrial Ca2+ overload and restore mitochondrial function, particularly in the context of diabetic wound repair wikipedia.org. This intricate regulation of calcium dynamics at MERCs involves the inositol 1,4,5-trisphosphate receptor 1 (IP3R1)-glucose-regulated protein 75 (GRP75)-voltage-dependent anion channel 1 (VDAC1) complex within mitochondria-associated membranes (MAMs) wikipedia.org.

Interaction with Cell Skeleton-Modulating Signaling Cascades

This compound's ability to promote cell spreading and migration inherently involves interactions with the cell cytoskeleton and its modulating signaling cascades genecards.orguniprot.orgnih.gov. While Hst1 is known to activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway in both epithelial and endothelial cells, the precise mechanisms of its interaction with other cell skeleton-modulating signaling cascades, such as those involving members of the Rho GTPase family (e.g., RhoA, Rac, Cdc42), are still under investigation genecards.orguniprot.orgguidetopharmacology.orguniprot.orgresearchgate.netnih.gov. However, it has been established that Hst1 activates Rac1 in endothelial cells through the RIN2/Rab5/Rac1 axis, a pathway crucial for vascular morphogenesis and angiogenesis nih.govuniprot.org. Furthermore, Hst1 promotes the formation and elongation of filopodia, and it has been observed to target actin, suggesting its involvement in actin polymerization processes essential for cell spreading nih.gov. In studies involving osteogenic cells, Hst1 effectively promotes cell adhesion, spreading, and migration. In this specific context, while Hst1 triggered nuclear relocalization of β-catenin, it did not activate ERK1/2, FAK (Focal Adhesion Kinase), and Akt signaling pathways uniprot.org.

Extracellular Interactions and Complex Formation

This compound-Protein Interactions in Saliva and Their Functional Implications

The functional implications of these interactions are broad, encompassing critical aspects of oral health. They are known to influence immune responses, antimicrobial processes, metabolic activities, and biomineralization. plos.org A significant functional outcome of this compound's protein interactions is the protection of its complex partners from proteolytic degradation within the oral cavity. This protective mechanism helps to prolong the functional lifespan of important salivary proteins in an environment rich in proteolytic enzymes. plos.orgnih.gov

Beyond modulating the activity and stability of other proteins, this compound itself plays a direct role in cellular processes. It has been shown to promote both cell-substrate and cell-cell adhesion, which are vital for maintaining the integrity of the epithelial barrier in the oral mucosa. uniprot.orgresearchgate.net This adhesive property suggests a role in stimulating mesenchymal-to-epithelial transition and contributing to tissue repair and wound healing. uniprot.orgresearchgate.net Furthermore, this compound has been observed to promote the spreading of osteogenic cells, indicating its potential involvement in bone healing and implant osseointegration. researchgate.netfrontiersin.org Studies have also demonstrated that this compound can be rapidly internalized by cells, accumulating in the cytoplasm and localizing in the vicinity of the nuclei in pre-osteoblasts, suggesting intracellular mechanisms of action. frontiersin.org

Complex Formation with Salivary Amylase and Impact on Activity/Stability

Among the numerous proteins with which this compound interacts, salivary amylase (PDB ID: 1SMD) stands out as a significant partner. Salivary amylase, a highly abundant enzyme in saliva, forms heterotypic complexes with this compound. plos.orgnih.govnih.gov

The formation of these complexes has distinct impacts on the biological activities and stability of both this compound and salivary amylase:

Impact on this compound Activity: When this compound is complexed with salivary amylase, its antifungal activity, a well-known function of histatins, is observed to be reduced. plos.orgnih.govnih.gov This suggests that complex formation can modulate the antimicrobial efficacy of this compound, potentially by altering its conformation or accessibility to fungal targets.

Impact on this compound Stability: A critical functional implication of this complex formation is the enhanced stability of this compound. The lifetime of this compound is significantly increased when it is complexed with amylase, providing protection against proteolytic degradation by enzymes present in whole saliva. nih.govresearchgate.net This protective role of amylase allows this compound to persist longer in the oral environment, thereby extending its functional presence.

Impact on Salivary Amylase Activity: Interestingly, while this compound's activity is modulated, salivary amylase largely maintains its enzymatic activity in the hydrolysis of starch when complexed with this compound. nih.gov This indicates that the interaction does not significantly impair amylase's primary digestive function.

Metal Ion Chelation and Redox Homeostasis

This compound's rich histidine content is fundamental to its ability to bind metal ions, a property that is central to its roles in maintaining oral redox homeostasis and influencing microbial environments.

Binding Affinity for Divalent Cations (e.g., Zn²⁺, Cu²⁺)

Histatins, including this compound, are characterized by their abundance of histidine residues, which are highly capable of complexing with divalent metal ions. nih.govunife.it This metal-binding capacity is crucial for several of their biological functions.

Specific divalent cations that this compound and other histatins demonstrate binding affinity for include:

Copper (Cu²⁺): this compound, along with Histatin 3 and Histatin 5, exhibits antioxidant activity against hydroxyl radicals, largely attributed to the chelation or direct binding of Cu²⁺ ions. nih.gov The N-terminal amino acids of histatin (NH₂-Asp-Ser-His-) are known to complex with Cu²⁺ ions through an ATCUN (amino terminal Cu(II) and Ni(II) binding) motif, which can be modified by phosphorylation of neighboring residues, thereby weakening the Cu(II) binding. nih.govresearchgate.net This suggests a regulatory mechanism for its metal-binding activity. Histatins, particularly Histatin 5, may also buffer extracellular copper availability, safeguarding resident microbes from potential copper toxicity. biorxiv.org

Zinc (Zn²⁺): Histatin 5, a closely related histatin, has been shown to bind to multiple divalent cations, including zinc. semanticscholar.orgnih.gov Saliva of healthy adults contains measurable levels of various metal cations, with zinc being the most abundant. semanticscholar.org Histatin 5 possesses distinct zinc-binding motifs, including a canonical HExxH motif and an (H)AKRHH sequence closer to the N-terminus. semanticscholar.orgnih.gov The binding of zinc to Histatin 5 promotes its fungicidal activity by inducing membrane disruption and increasing its killing efficacy against Candida albicans and Candida glabrata. semanticscholar.orgnih.gov This highlights how metal ion binding can directly enhance the antimicrobial properties of histatins.

The ability of histatins to chelate these divalent cations is integral to their physiological roles in the oral cavity, influencing both host defense and microbial balance.

Direct Antioxidant Activity against Reactive Oxygen Species

Beyond their direct antimicrobial actions, histatins, including this compound, possess significant antioxidant properties, contributing to the maintenance of redox homeostasis in the oral cavity. nih.govresearchgate.netjuniperpublishers.com

Key aspects of this compound's direct antioxidant activity include:

Scavenging of Hydroxyl Radicals (HO•): Histatin has been demonstrated to exhibit direct antioxidant activity against hydroxyl radicals (HO•), which are highly reactive oxygen species (ROS) generated during Fenton's reaction (involving iron or copper salts with hydrogen peroxide). nih.govresearchgate.netnih.govsemanticscholar.orgjst.go.jp

Mechanism of Action – Metal Chelation: The primary mechanism underlying this antioxidant effect is the chelation of pro-oxidant metal ions, specifically Fe²⁺ or Cu²⁺. By binding these metal ions, this compound prevents their participation in Fenton-like reactions that lead to the generation of harmful hydroxyl radicals. nih.govsemanticscholar.org This is a crucial defense mechanism, as overproduction of ROS can disrupt tissue redox balance and lead to oxidative damage to DNA, lipids, and proteins, contributing to various oral diseases. nih.govresearchgate.net

Concentration-Dependent Effect: Studies have shown that this compound, Histatin 3, and Histatin 5 can suppress the production of HO• even at low concentrations, particularly in reactions involving CuSO₄. nih.gov This indicates their efficiency as antioxidants in physiological conditions.

Functional Roles of Histatin 1 in Physiological and Pathophysiological Processes

Tissue Regeneration and Wound Healing Promotion

Histatin 1 actively participates in multiple stages of the wound healing cascade, from initial cell migration to the final remodeling of the extracellular matrix. Its broad-spectrum activity on various cell types makes it a potent promoter of tissue repair.

A fundamental step in wound closure is the migration of cells into the injured area. This compound has been shown to be a potent chemoattractant, stimulating the migration of a wide array of cell types essential for tissue repair nih.gov.

Epithelial Cells : this compound promotes the migration of oral and dermal keratinocytes, which is a crucial initiating step in the process of re-epithelialization nih.govnih.govvu.nl. Studies on human corneal epithelial (HCE) cells have demonstrated that cell migration rates increase with higher concentrations of this compound, facilitating wound closure in vitro without toxic or proliferative effects arvojournals.org. This effect is considered a key contributor to the rapid healing observed in the oral mucosa nih.gov.

Fibroblasts : The peptide significantly enhances the migration of both gingival and skin fibroblasts nih.govnih.govnih.gov. In vitro studies have shown that this compound stimulates fibroblast migration, enabling these cells to gather at the wound site more effectively nih.govnih.gov. This migration is a prerequisite for subsequent wound contraction and matrix deposition.

Osteoblasts : Research indicates that this compound is a novel osteogenic factor that promotes the migration of pre-osteoblastic cells, such as MC3T3-E1, and osteosarcoma cells like SAOS-2 nih.govresearchgate.net. This function is vital for bone tissue regeneration and the integration of biomedical implants nih.govnih.gov.

Endothelial Cells : this compound is also a key promoter of endothelial cell migration nih.govnih.gov. This activity is essential for angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients and oxygen to the healing tissue nih.govresearchgate.net. The promigratory effects of saliva on endothelial cells have been shown to be dependent on the presence of salivary this compound nih.govresearchgate.net.

Table 1: Enhancement of Cell Migration by this compound

Cell Type Key Findings
Epithelial Cells (Oral, Skin) Promotes migration, which is a key step in re-epithelialization nih.govnih.govvu.nl.
Epithelial Cells (Corneal) Increases migration rates in a concentration-dependent manner, enhancing wound healing in vitro arvojournals.org.
Fibroblasts (Gingival, Dermal) Significantly improves migration ability, allowing for effective gathering at the wound site nih.govnih.govnih.gov.
Osteoblasts (MC3T3-E1, SAOS-2) Stimulates cell migration, a crucial event for bone tissue regeneration nih.govresearchgate.net.

| Endothelial Cells (HUVECs, EA.hy926) | Promotes migration, a critical component of angiogenesis required for wound healing nih.govnih.govresearchgate.net. |

The ability of cells to adhere to and spread across a surface is fundamental for migration and tissue formation. This compound has been demonstrated to facilitate these processes for various cell types on different substrates researchgate.netvu.nl.

Bio-inert Surfaces : this compound significantly promotes the spreading of osteogenic cells on bio-inert surfaces like glass nih.govvu.nl. This effect is crucial for the initial stages of cell-biomaterial interaction, which is necessary for the success of tissue engineering applications nih.govnih.gov.

Bioactive Surfaces : The peptide enhances the adhesion and spreading of endothelial cells onto fibronectin, a key component of the extracellular matrix nih.govresearchgate.net. Furthermore, it promotes the adhesion and spreading of epithelial cells and the attachment of osteogenic cells on materials like hydroxyapatite (B223615) and titanium, which are commonly used in medical and dental implants nih.govnih.govvu.nl. This suggests this compound can improve the osteoconductivity and osseointegration of these devices nih.govvu.nl.

Table 2: Facilitation of Cell Spreading and Adhesion by this compound

Surface Type Cell Type Key Findings
Bio-inert (e.g., Glass) Osteogenic Cells Significantly promotes cell spreading in a dose- and time-dependent manner nih.govnih.gov.
Bioactive (e.g., Fibronectin) Endothelial Cells Promotes adhesion and spreading, which is essential for angiogenesis nih.govresearchgate.net.

| Bioactive (e.g., Titanium, Hydroxyapatite) | Osteogenic Cells, Epithelial Cells | Enhances attachment and spreading, suggesting a role in improving implant integration nih.govnih.govvu.nl. |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is indispensable for wound healing as it restores blood flow to the damaged area. This compound has been identified as a novel pro-angiogenic factor nih.govresearchgate.netnih.gov.

Research has shown that this compound promotes multiple key events in angiogenesis. In vitro, it stimulates endothelial cell adhesion, spreading, and migration nih.govuchile.cl. It also induces the formation of vascular-like tubes by human primary cultured endothelial cells (HUVECs) and the EA.hy926 cell line in tube formation assays, a process known as vascular morphogenesis researchgate.netresearchgate.net. The pro-angiogenic capacity of this compound has been confirmed in vivo using the chick chorioallantoic membrane (CAM) model, where it increased the number of blood vessels nih.govresearchgate.net. The mechanism for these effects appears to be mediated through the activation of the Ras and Rab interactor 2 (RIN2)/Rab5/Rac1 signaling axis nih.govfrontiersin.org.

Table 3: Pro-Angiogenic Effects of this compound

Experimental Model Key Findings
In Vitro Tube Formation Assay (HUVECs, EA.hy926 cells) Promotes a significant increase in the formation of vascular networks (vascular morphogenesis) researchgate.netresearchgate.net.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay Induces a potent angiogenic response, increasing the number of new blood vessels nih.govresearchgate.net.

| Cell Adhesion & Migration Assays | Stimulates endothelial cell adhesion, spreading, and migration, which are crucial steps in angiogenesis nih.govuchile.cl. |

Following the initial inflammatory and proliferative phases of wound healing, the new tissue is remodeled, a process that involves the deposition and organization of extracellular matrix (ECM) components, primarily collagen. This compound plays a significant role in this stage by enhancing collagen production and deposition nih.govfrontiersin.org.

In vivo studies using full-thickness skin wound models in mice have shown that wounds treated with this compound have a higher content of collagen fibers on days 3, 5, and 7 post-injury compared to controls nih.gov. After healing, the skin treated with this compound exhibits more collagen, reticular, and elastic fibers, with an increased proportion of type III collagen nih.gov. This augmented and well-organized collagen deposition contributes to improved mechanical properties of the healed skin nih.govnih.gov. The increased collagen regeneration is a result of this compound stimulating the function of fibroblasts, the primary cells responsible for collagen synthesis nih.govfrontiersin.org.

Wound contraction, a process that reduces the size of the wound, is primarily mediated by myofibroblasts. These specialized cells possess characteristics of both fibroblasts and smooth muscle cells. This compound has been found to promote the transformation of fibroblasts into myofibroblasts nih.govnih.gov.

In vitro experiments have demonstrated that fibroblasts stimulated with this compound are more likely to differentiate into myofibroblasts. This transformation enhances their contractile functions and their ability to secrete collagen nih.govnih.gov. The activation of the mTOR signaling pathway in fibroblasts by this compound has been identified as a potential mechanism driving this process nih.govvu.nl. By increasing the number and function of myofibroblasts, this compound contributes to more efficient wound contraction, which, along with re-epithelialization, is a dominant mechanism of wound closure nih.gov.

Re-epithelialization is the process by which the epithelial barrier is restored over a wound surface. This is achieved through the proliferation and migration of keratinocytes from the wound edges. This compound accelerates this crucial process primarily by stimulating epithelial cell migration vu.nlnih.gov.

By enhancing the migration of oral and skin epithelial cells, this compound helps to reconstruct the epithelial barrier more rapidly nih.govnih.gov. This effect is a key reason why wounds in the oral cavity, where saliva and its components like this compound are abundant, heal faster than skin wounds nih.gov. In vivo studies have confirmed that topical application of this compound leads to a thicker, more stratified, newly formed epidermal layer, which is indicative of enhanced re-epithelialization frontiersin.org. The peptide achieves this without stimulating cell proliferation, highlighting its specific role in promoting cell motility vu.nlarvojournals.org.

Antimicrobial Action Mechanisms and Spectrum of Activity

This compound, a member of the histatin family of salivary peptides, exhibits a broad spectrum of antimicrobial activities. These peptides are a crucial component of the innate immune system in the oral cavity. Their mechanisms of action are diverse, targeting various pathogens through distinct pathways.

Antifungal Efficacy Against Oral Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

Histatins are well-documented for their potent antifungal properties, particularly against opportunistic yeasts that inhabit the oral cavity. While much of the detailed mechanistic work has focused on Histatin 5 (a proteolytically cleaved product of Histatin 3, which is structurally related to this compound), the family as a whole is recognized for its fungicidal capabilities. core.ac.uknih.govnih.gov

The primary mode of action against fungi like Candida albicans is not through membrane lysis or pore formation, which is common for many other antimicrobial peptides. nih.gov Instead, histatins are transported into the fungal cytoplasm to engage with intracellular targets. nih.gov The process begins with histatins binding to proteins on the fungal cell wall, followed by an energy-dependent uptake into the cell, possibly utilizing fungal polyamine transporters. nih.gov

Table 1: Antifungal Mechanism of Histatins

Pathogen Example Mechanism of Action Key Cellular Target Result
Candida albicans Energy-dependent intracellular uptake, disruption of mitochondrial function, generation of ROS. core.ac.uknih.govnih.gov Mitochondria, Polyamine Transporters. core.ac.uknih.gov Non-lytic ATP release, oxidative stress, ion imbalance, cell death. core.ac.uknih.gov
Cryptococcus neoformans Fungicidal activity demonstrated, likely involving intracellular mechanisms similar to those against Candida. nih.govnih.govsemanticscholar.org Intracellular components. Fungal cell death.

Antibacterial Properties and Membrane Interaction Mechanisms

This compound possesses antibacterial properties, contributing to its role in oral homeostasis. nih.gov The interaction with bacterial membranes is a critical aspect of its function. Research on model cell membranes indicates that histatins, particularly the well-studied Histatin 5, can translocate across lipid bilayers without causing significant disruption or pore formation. nih.gov

This translocation is thought to be driven by electrostatic interactions. nih.govacs.org The high content of histidine residues in the peptide is crucial; these residues can change their charge state depending on the local pH, facilitating the peptide's attraction to and penetration of the negatively charged components of microbial membranes. nih.gov Once the peptide penetrates the membrane, it can access intracellular targets to exert its antibacterial effects. This cell-penetrating ability, without causing major membrane damage, distinguishes it from many lytic antimicrobial peptides. nih.gov

Antiviral Properties and Potential Mechanisms (e.g., Monkeypox Virus)

Recent computational studies have highlighted the potential antiviral activity of the histatin family, including this compound, against viruses such as the Monkeypox virus (MPXV). researchgate.netbenthamdirect.comnih.gov The proposed mechanism involves direct interaction with viral surface proteins that are essential for the virus to enter and infect host cells. researchgate.netbenthamdirect.com

By binding to these surface proteins, this compound may physically impede the virus's ability to attach to host cell receptors, thereby inhibiting viral entry and subsequent infection. researchgate.net Molecular docking studies have calculated the binding affinities between this compound and specific MPXV surface proteins, suggesting a strong interaction. researchgate.net This novel approach presents a potential strategy for developing AMP-based therapies against various viral infections. researchgate.net

Table 2: In Silico Analysis of this compound Interaction with Monkeypox Virus (MPXV) Proteins

Histatin Peptide MPXV Target Protein Binding Score (kcal/mol) Proposed Mechanism
This compound A21L -255.60 Binds to viral surface protein, potentially inhibiting host cell entry. researchgate.netresearchgate.net
This compound G2L -321.00 Binds to viral surface protein, potentially inhibiting host cell entry. researchgate.netresearchgate.net

Immunomodulatory Functions

Beyond its direct antimicrobial activities, this compound plays a significant role in modulating the host's immune response. nih.govproquest.comarvojournals.orgnih.gov It can influence inflammatory pathways, particularly in immune cells like macrophages, helping to regulate the response to pathogenic triggers. nih.govproquest.comarvojournals.org

Attenuation of LPS-Induced Inflammatory Signaling in Macrophages

This compound has been shown to significantly attenuate inflammatory responses in macrophages triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govproquest.commdpi.comnih.gov Macrophages are critical players in the innate immune response, and their activation by LPS leads to a cascade of inflammatory signaling. nih.govproquest.commdpi.comnih.gov

Research conducted on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduces LPS-induced inflammatory signaling. nih.govmdpi.comnih.gov Specifically, this compound inhibits the activation of key signaling pathways, including the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. nih.govmdpi.comnih.gov These pathways are central to the production of inflammatory mediators. By suppressing their activation, this compound effectively dampens the inflammatory cascade initiated by LPS. arvojournals.org

Regulation of Inflammatory Cytokine Production

A direct consequence of inhibiting inflammatory signaling pathways is the reduced production of pro-inflammatory cytokines. Studies have confirmed that this compound significantly decreases the production of several key inflammatory cytokines in LPS-stimulated macrophages. nih.govmdpi.comnih.gov

Gene expression analysis in these cells revealed that this compound treatment leads to a statistically significant reduction in the expression of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com These cytokines are potent mediators of inflammation, and their downregulation by this compound underscores its anti-inflammatory and immunomodulatory role. nih.govnih.gov This ability to control cytokine production highlights this compound's function not just as an antimicrobial agent, but also as a regulator of host immune homeostasis. nih.govnih.gov

Table 3: Effect of this compound on LPS-Induced Cytokine Gene Expression in Macrophages

Cytokine Function Effect of this compound Treatment
IL-6 (Interleukin-6) Pro-inflammatory cytokine involved in acute phase response. Significantly reduced gene expression. nih.govmdpi.com
IL-1β (Interleukin-1β) Potent pro-inflammatory cytokine. Significantly reduced gene expression. nih.govmdpi.com
TNF-α (Tumor Necrosis Factor-α) Key pro-inflammatory cytokine in systemic inflammation. Significantly reduced gene expression. nih.govmdpi.com

Bone Regeneration and Osteointegration Enhancement

This compound, a salivary peptide, has been identified as a novel osteogenic factor with the potential to enhance bone regeneration and osteointegration. researchgate.netnih.gov Its role extends to stimulating cell adhesion, migration, and differentiation of bone-lineage cells, which are critical processes for bone tissue repair. nih.gov Research suggests that this compound's broad-spectrum activity may position it as a universal wound-healing promoter, with specific efficacy in both soft and hard tissues. nih.govresearchgate.net

Osteogenic Cell Spreading and Adhesion

The initial attachment and spreading of osteogenic cells on a surface are crucial for effective bone formation and the successful osteointegration of implants. nih.gov this compound has been demonstrated to significantly promote the spreading of osteogenic cells. nih.govvu.nl This effect is observed on both bio-inert substrates, such as glass, and on clinically relevant materials like sandblasted and acid-etched (SLA) titanium surfaces. nih.govvu.nl

In vitro studies using MC3T3-E1 pre-osteoblasts and SAOS-2 cells have shown that this compound enhances cell adhesion, spreading, and migration when these cells are placed on a fibronectin matrix. researchgate.netnih.govresearchgate.net The presence of this compound leads to osteogenic cells exhibiting larger lamellipodia and more filopodia. nih.gov The optimal concentration for promoting the spreading of osteogenic cells was identified as 10 μM in a 60-minute incubation period. frontiersin.org This stimulatory effect on cell spreading is associated with the activation of the ERK1/2 and p38 signaling pathways. nih.govfrontiersin.org

Below is a table summarizing the effect of this compound on the surface area of osteogenic cells on titanium SLA surfaces.

Treatment GroupAverage Cell Surface Area (μm²)Standard Deviation (μm²)
Control (No this compound)537.38108.19
10 μM this compound713.26172.94

Induction of Osteogenic Gene Expression (e.g., Osteocalcin, Osteopontin, Runx2)

Beyond its effects on cell adhesion and spreading, this compound plays a significant role in the differentiation of bone cells by modulating gene expression. nih.gov Studies have shown that this compound induces the expression of key osteogenic genes that are crucial for bone formation and maturation. researchgate.netresearchgate.net

Specifically, treatment with this compound has been found to increase the expression of:

Runx2: A master transcription factor essential for osteoblast differentiation.

Osteopontin: A protein involved in bone matrix mineralization and remodeling.

Osteocalcin: A late-stage marker of osteoblast differentiation and a key protein in bone matrix organization. nih.govresearchgate.net

This induction of osteogenic markers occurs not only in pre-osteoblastic cell lines like MC3T3-E1 and SAOS-2 but also in non-osteogenically committed primary mesenchymal cells derived from dental pulp and apical papilla. nih.govresearchgate.net This suggests that this compound can promote the acquisition of an osteogenic phenotype in undifferentiated cells. nih.gov

Promotion of Alkaline Phosphatase Activity and Mineralization

Alkaline phosphatase (ALP) is a critical enzyme in the early stages of bone formation, playing a key role in the mineralization of the bone matrix. nih.govnih.gov ALP facilitates mineralization by increasing local concentrations of inorganic phosphate (B84403) and hydrolyzing pyrophosphate, an inhibitor of mineral deposition. nih.govmdpi.comresearchgate.net this compound has been shown to significantly promote ALP activity. researchgate.netnih.gov

Research has demonstrated that this compound increases both the protein levels and the enzymatic activity of alkaline phosphatase in osteogenic cells. nih.govresearchgate.net This enhanced ALP activity contributes directly to one of the final stages of bone formation: mineralization. researchgate.net In vitro studies have confirmed that this compound promotes mineralization by augmenting the formation of calcium deposits in both SAOS-2 and MC3T3-E1 cells. nih.govresearchgate.net This indicates that this compound is not only involved in the initial stages of osteoblast differentiation but also in the functional maturation of these cells, leading to the deposition of a mineralized matrix. researchgate.net

Pre-clinical in vivo Studies of Bone Repair

The osteogenic potential of this compound observed in vitro has been validated in pre-clinical animal models, demonstrating its capacity to enhance bone repair in vivo. researchgate.netnih.gov In a murine model of a monocortical tibial bone defect, the application of this compound embedded in collagen sponges led to enhanced bone regeneration after seven days. researchgate.netnih.gov

Micro-computed tomography analysis of these defects revealed that this compound increased intraosseous mineralization. nih.gov This was accompanied by an augmented deposition of collagen matrix and improved closure of the cortical defect edges, as observed through histological staining. nih.gov Furthermore, immunohistochemical analysis showed that this compound increased the expression of the osteogenic marker alkaline phosphatase and also promoted the formation of new blood vessels (angiogenesis) within the defect site, a critical process for bone healing. researchgate.netnih.gov

In other studies, this compound has been shown to improve the efficiency of bone morphogenetic protein-2 (BMP-2), a potent growth factor used in clinical settings, in stimulating ectopic bone formation. researchgate.netnih.gov Co-administration of this compound with BMP-2 resulted in a dose-dependent increase in new bone formation and enhanced angiogenesis. nih.gov These findings from in vivo studies collectively support the potential of this compound as a therapeutic agent for bone regenerative medicine. researchgate.netnih.gov

The table below summarizes the findings of a pre-clinical study on this compound's effect on bone repair.

Parameter AssessedObservation in this compound Treated GroupMethod of Analysis
Intraosseous MineralizationIncreasedMicro-computed tomography
Collagen Matrix DepositionAugmentedMasson's Trichrome Staining
Cortical Defect ClosureImprovedHematoxylin-Eosin Staining
Alkaline Phosphatase ExpressionIncreasedImmunohistochemistry
Blood Vessel FormationAugmentedImmunohistochemistry

Role in Acquired Enamel Pellicle Formation and Biomineralization Regulation

The acquired enamel pellicle (AEP) is a thin, acellular, and bacteria-free organic film that forms on tooth surfaces through the selective adsorption of macromolecules from saliva. usp.brnih.gov This pellicle plays a crucial protective role, acting as a barrier against acid demineralization and participating in remineralization processes. nih.govmdpi.com

While it was known that fragments of histatins are present in the AEP, studies have confirmed the presence of intact this compound in the in vivo-formed AEP. nih.govelsevierpure.com This is significant because the oral cavity has high proteolytic activity, which rapidly degrades many salivary proteins. nih.gov The binding of intact this compound to the enamel surface appears to offer protection against this enzymatic degradation. nih.gov

The presence of this compound and other histatins in the AEP is functionally important for biomineralization regulation. In vitro experiments have demonstrated that histatins, after being adsorbed onto human enamel surfaces, can provide a protective effect against demineralization caused by acid challenges. nih.govelsevierpure.com This suggests that this compound contributes to the maintenance of enamel integrity and helps in preventing dental caries. mdpi.com

Advanced Research Methodologies in Histatin 1 Studies

Proteomic and Mass Spectrometry-Based Analysis

Proteomics, the large-scale study of proteins, coupled with mass spectrometry (MS), has become the primary methodology for analyzing Histatin 1. These approaches allow for the identification, characterization, and quantification of this compound and its various forms (proteoforms), as well as its interaction partners in biological samples. nih.govusp.br

Top-Down Proteomics for Intact Protein Analysis

Top-down proteomics involves the direct analysis of intact proteins without prior proteolytic digestion. chromatographyonline.comlabinsights.nlwikipedia.org This method is particularly valuable for this compound studies as it preserves information about post-translational modifications (PTMs), such as phosphorylation at serine 2, and other modifications that might be lost during enzymatic digestion. wikipedia.orgnih.govnih.gov By analyzing the intact protein, researchers can identify and quantify unique proteoforms of this compound, offering a comprehensive view of its structural diversity in biological systems. wikipedia.org

For instance, top-down approaches have been employed to characterize intact salivary proteins, including this compound, directly from human saliva. researchgate.netunica.it This allows for the precise determination of the molecular weight and the presence of PTMs, which are crucial for understanding this compound's function and stability. wikipedia.org

Bottom-Up Proteomics for Peptide Fragment Identification

In contrast to top-down approaches, bottom-up proteomics (also known as shotgun proteomics) involves the proteolytic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry. chromatographyonline.comlabinsights.nlcreative-proteomics.com This is a widely used and mature technique in proteomic research due to its high sensitivity and throughput. labinsights.nlcreative-proteomics.com For this compound, this method is used to identify specific peptide fragments, which can then be used to infer the presence and sequence of the parent protein. nih.govnih.gov

While bottom-up proteomics provides extensive peptide coverage, it can sometimes lead to the loss of information regarding the exact combinations of PTMs or sequence variants on a single intact protein molecule. creative-proteomics.comresearchgate.net However, it remains essential for detailed sequence verification and identification of specific cleavage sites, as demonstrated in studies investigating this compound degradation in saliva. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the analytical capabilities of mass spectrometry. This hyphenated technique is crucial for separating complex mixtures of proteins and peptides, such as those found in saliva, before their mass spectrometric analysis. nih.govresearchgate.netnih.govcapes.gov.br

In this compound research, RP-HPLC (reverse-phase HPLC) is commonly used to separate this compound and its proteolytic fragments. nih.govfrontiersin.orgsemmelweis.hu The separated components are then introduced into a mass spectrometer for identification and characterization. This allows for the monitoring of this compound degradation kinetics in whole saliva and the structural characterization of its fragments, providing insights into its stability and proteolytic processing in the oral cavity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently coupled with HPLC for the analysis of biomolecules, including proteins and peptides. wikipedia.orgnih.govnih.govcnr.itresearchgate.net ESI produces multiply charged ions from large molecules, making it suitable for analyzing this compound, which typically exhibits multiple charges. chromatographyonline.comnih.govresearchgate.net

ESI-MS/MS (tandem mass spectrometry) is particularly powerful for structural characterization. For this compound, ESI-MS/MS has been used to identify primary cleavage sites and to structurally characterize its proteolytic fragments. nih.gov This technique allows for detailed analysis of the mass-to-charge ratio (m/z) of the precursor and product ions, enabling sequence confirmation and PTM localization. nih.govresearchgate.netcapes.gov.br

An example of ESI-MS application in this compound research is shown in the table below, indicating typical m/z values observed for this compound ions. researchgate.net

Ion Typem/z (Th)
[M + 3H]³⁺1644.1
[M + 4H]⁴⁺1233.5
[M + 5H]⁵⁺986.9

Note: Mav for this compound is approximately 4928.2 Da. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another widely used ionization technique, particularly for large molecules, offering high sample throughput. nih.govbjmu.edu.cnresearchgate.netwikipedia.org In MALDI, the sample is mixed with a matrix material, and a pulsed laser irradiates the mixture, leading to desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org When coupled with a Time-of-Flight (TOF) mass analyzer, MALDI-TOF MS provides high mass accuracy and resolution. wikipedia.org

MALDI-TOF MS/MS (tandem mass spectrometry) allows for the fragmentation of selected ions and subsequent analysis of their product ions, which is crucial for protein identification and structural characterization. researchgate.net This method has been applied in proteomic profiling of saliva for biomarker discovery, where this compound and other salivary peptides can be identified. bjmu.edu.cnresearchgate.netsigmaaldrich.com

For instance, MALDI-TOF MS has been used to confirm the authenticity and purity of synthetic this compound peptides during research. frontiersin.org

Protein Interaction Mapping and Salivary Interactome Characterization

Understanding the protein-protein interactions of this compound is critical for comprehending its biological functions within the complex salivary environment. Protein interaction mapping, often utilizing high-throughput mass spectrometric techniques, aims to characterize the "salivary interactome" – the complete set of protein interactions occurring in saliva. nih.govuwo.ca

Studies have shown that this compound interacts with numerous other salivary proteins. High-throughput mass spectrometric techniques have led to the identification of 43 proteins capable of interacting with this compound. nih.govuniprot.org These interactions can influence this compound's stability and modulate the antifungal activity of its complex partners. nih.govplos.org For example, the interaction between this compound and amylase has been reported to enhance the antifungal activity of the complex compared to this compound alone. usp.brscielo.br

Research findings indicate that protein-protein interaction databases, such as STRING, can significantly expand the identified this compound protein network by merging in vitro complex partners with in-silico interactors. uwo.ca

The table below summarizes key findings regarding this compound protein interactions:

Interaction TypeNumber of Identified PartnersKey ObservationReference
In vitro (Mass Spectrometry)43Interactions protect complex partners from proteolysis and modulate antifungal activity. nih.govuniprot.org
In silico (STRING database)37 (novel interactors)Expanded this compound protein network. uwo.ca
Specific InteractionThis compound/Amylase complexEnhanced antifungal activity. usp.brscielo.br

Pre-clinical In Vivo Animal Models

Full-Thickness Skin Wound Healing Models

Full-thickness skin wound healing models, primarily utilizing rodent subjects, have been instrumental in demonstrating the regenerative capabilities of this compound. Studies in C57 mice with full-thickness skin wounds have shown that topical application of this compound significantly accelerates the wound healing rate wikipedia.orgwikipedia.orgrnainter.orgwikipedia.org. This acceleration is evident as early as three days post-surgery wikipedia.orgrnainter.org. Histological analyses reveal that this compound promotes maximal thickness of the newly formed epidermal layer by day seven and the largest collagen area by day fourteen wikipedia.orgrnainter.org.

The mechanism underlying this compound's pro-healing effects in these models involves the promotion of various cellular activities. This compound enhances the migration and spreading of epithelial cells, endothelial cells, and fibroblasts, which are critical initial steps in re-epithelialization and wound closure wikipedia.orgwikipedia.orgrnainter.orgwikipedia.orgciteab.comnih.gov. Furthermore, it improves collagen deposition and increases the number and function of fibroblasts, which are essential for tissue remodeling and scar quality wikipedia.orgrnainter.orgwikipedia.orgnih.gov. Angiogenesis, the formation of new blood vessels, is also significantly promoted by this compound, evidenced by an increase in CD31-positive blood vessels and elevated vascular endothelial growth factor (VEGF) expression wikipedia.orgrnainter.org. The rapid effect of this compound in vivo may be attributed to its swift cellular uptake wikipedia.org. Proposed intracellular signaling pathways activated by this compound include the G protein-coupled receptor (GPCR)-ERK1/2 pathway and the mTOR signaling pathway in fibroblasts wikipedia.orgwikipedia.orgrnainter.orgnih.govuni.lu.

Table 1: Effects of this compound on Full-Thickness Skin Wound Healing in Mouse Models (Note: In a real interactive environment, this table could allow sorting, filtering, and detailed pop-ups for each data point.)

ParameterObservation with this compound Treatment (10 µM)Control Group ObservationCitation
Wound Healing Rate (Day 3, 5, 7)Significantly fasterSlower wikipedia.orgrnainter.orgwikipedia.org
Epidermal Layer Thickness (Day 7)Maximal thicknessLess thickness wikipedia.orgrnainter.org
Collagen Area (Day 14)Largest areaSmaller area wikipedia.orgrnainter.org
CD31-positive Blood Vessels2.3 times higherLower count wikipedia.orgrnainter.org
VEGF ExpressionSignificantly higherLower wikipedia.orgrnainter.org
Fibroblast Migration & FunctionSignificantly improvedLess improved wikipedia.orgnih.gov
Mechanical Properties of Healed SkinImprovedNot improved/less improved wikipedia.orgnih.gov

Monocortical Bone Defect Models

The regenerative potential of this compound in hard tissues has been investigated using monocortical bone defect models, particularly in C57bl/6 mice. These studies demonstrate that this compound significantly enhances bone repair in vivo guidetopharmacology.orgcenmed.comsigmaaldrich.com. When embedded in collagen sponges and applied to tibial monocortical defects, this compound leads to increased intraosseous mineralization and augmented collagen matrix deposition guidetopharmacology.orgsigmaaldrich.com. Crucially, it also promotes the closure of cortical defect edges, indicating its direct involvement in bone regeneration guidetopharmacology.orgsigmaaldrich.com.

This compound acts as a novel osteogenic factor, stimulating key processes in bone-lineage cells. It promotes cell adhesion, spreading, and migration of osteogenic cells, including SAOS-2 cells and MC3T3-E1 pre-osteoblasts in vitro cenmed.comnih.govguidetopharmacology.orgguidetopharmacology.org. Furthermore, this compound induces the expression of essential osteogenic genes such as osteocalcin, osteopontin, and Runx2, and increases the activity and protein levels of alkaline phosphatase (ALP) wikipedia.orgguidetopharmacology.orgcenmed.comsigmaaldrich.comguidetopharmacology.org. Beyond direct osteogenic effects, this compound also promotes angiogenesis, an intimately coupled process with osteogenesis, especially when co-administered with bone morphogenetic protein 2 (BMP2) in ectopic bone induction models wikipedia.orgnih.govbioinformation.netnih.govresearchgate.net. These findings suggest this compound's potential to improve cell-biomaterial interaction, thereby enhancing bone healing and implant osteointegration wikipedia.orgnih.govnih.gov.

Table 2: Effects of this compound on Monocortical Bone Defect Healing (Note: In a real interactive environment, this table could allow sorting, filtering, and detailed pop-ups for each data point.)

ParameterObservation with this compound TreatmentControl Group ObservationCitation
Intraosseous MineralizationIncreasedLower guidetopharmacology.orgsigmaaldrich.com
Collagen Matrix DepositionAugmentedLess guidetopharmacology.orgsigmaaldrich.com
Cortical Defect Edge ClosurePromotedLess/No closure guidetopharmacology.orgsigmaaldrich.com
Alkaline Phosphatase (ALP) ExpressionIncreasedLower guidetopharmacology.orgsigmaaldrich.comguidetopharmacology.org
Osteogenic Gene Expression (Osteocalcin, Osteopontin, Runx2)Induced/IncreasedLower wikipedia.orgcenmed.comguidetopharmacology.org
Angiogenesis (with BMP2)Significantly promotedLess/No promotion wikipedia.orgnih.govbioinformation.netresearchgate.net
Osteogenic Cell SpreadingSignificantly promotedLess/No spreading nih.govguidetopharmacology.org

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches have become indispensable tools in this compound research, enabling the prediction of molecular interactions, network analysis, and the characterization of physicochemical properties.

Molecular modeling and docking studies are advanced computational techniques employed to predict and refine the three-dimensional structures of proteins and peptides, and to analyze their interactions at an atomic level nih.govguidetomalariapharmacology.orggenecards.orgresearchgate.net. In the context of this compound, these methodologies are utilized to investigate its potential binding to various protein targets. For instance, this compound, along with its related peptides Histatin 3 and Histatin 5, has been studied for its interactions with Monkeypox virus surface proteins to explore potential therapeutic implications nih.govguidetomalariapharmacology.orggenecards.orgresearchgate.net. Software tools such as HDOCK and Cluspro 2.0 are commonly used for performing molecular docking simulations, while PdbSum is employed for detailed analysis of protein-peptide interactions and residual molecular contacts nih.govguidetomalariapharmacology.orggenecards.orgresearchgate.net. These studies provide crucial insights into the structural basis of this compound's bioactivity and its potential mechanisms of action.

Protein-protein interaction (PPI) network analysis, particularly through databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins), offers a systematic approach to understanding the complex web of interactions involving this compound. The STRING database integrates diverse data sources, including automated text mining of scientific literature, computational predictions based on co-expression and conserved genomic context, and experimentally derived interaction data from various databases and curated pathways nih.govlabsolu.camrc.ac.ukclinisciences.com.

For this compound, the STRING database has been effectively used to construct comprehensive PPI networks. A previous in vitro study identified 43 proteins interacting with this compound; subsequent analysis using the STRING database confirmed six previously documented interactors and identified 37 novel partners nih.govlabsolu.canih.gov. This highlights STRING's utility in expanding the known interactome of this compound and guiding future experimental investigations. The database also facilitates functional enrichment analyses, providing insights into the biological processes and pathways in which this compound and its interacting partners are involved mrc.ac.ukclinisciences.com.

In silico analysis plays a vital role in characterizing the physicochemical properties of this compound and its derivatives, which are directly relevant to their bioactivity and potential therapeutic applications. This computational approach allows for the prediction of various properties such as solubility, estimated half-life, cell permeability, and stability nih.govguidetomalariapharmacology.orggenecards.orgresearchgate.net.

Specialized web servers and tools like CamSol, BChemRF-CPPred, and ProtParam are utilized for these analyses nih.govguidetomalariapharmacology.orggenecards.orgresearchgate.net. For example, in studies comparing this compound, Histatin 3, and their cleaved product Histatin 5, in silico analysis predicted that Histatin 5 possesses higher solubility, a longer estimated half-life, better cell permeability, and enhanced stability compared to the parent peptides researchgate.net. Such computational predictions can inform the design of modified peptides with improved pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Studies

Research has elucidated that specific residues and domains within histatins are crucial for their activities wikipedia.org. For instance, the minimal active wound-healing domain of Histatin 3 (which shares sequence homology with this compound) was identified as residues 20–32 (SHREFPFYGDYGS) wikipedia.org. Furthermore, the spatial conformation of this compound is critical for its biological effects; cyclization of this compound has been shown to increase its wound-closure activity by approximately 1000-fold, indicating that specific spatial arrangements are necessary for receptor recognition and binding wikipedia.org.

Chemical modifications can also impact this compound's bioactivity and stability. Acetylation of the amino terminus or amidation of the carboxyl terminus of histatin-based peptides can increase their biological half-life, potentially enhancing their therapeutic efficacy by improving their persistence in biological environments wikipedia.org. In another example, specific amino acid substitutions, such as replacing two lysine (B10760008) residues with arginines in Histatin 5, were shown to increase its antifungal activity and impart resistance to proteolytic cleavage, thereby improving its stability and potency nih.gov. The presence of metal-binding motifs, including the Cu(II)/Ni(II) binding (ATCUN) motif and the Zn(II)-binding motif HEXXH, within histatins contributes to their antimicrobial action, and the modulation of Cu(II) binding by this compound may also influence its antimicrobial and angiogenic properties nih.gov. Additionally, the phosphorylation of the serine residue at position 2 in this compound is understood to contribute to its indirect wound healing effects by stimulating epithelial migration guidetopharmacology.org.

Future Research Directions and Unexplored Avenues for Histatin 1

Detailed Elucidation of Intracellular Signaling Pathways and Gene Regulatory Networks

While it is known that Histatin 1 (Hst1) is rapidly internalized by cells and subsequently targets mitochondria and the endoplasmic reticulum (ER), suggesting a role in modulating cellular metabolic activity, the precise intracellular signaling pathways and genes activated by Hst1 are yet to be fully elucidated. frontiersin.orgnih.gov Previous studies have indicated that Hst1 promotes wound closure in human epithelial cells, potentially through the activation of G protein-coupled receptors (GPCR) and extracellular-signal-regulated kinase (ERK1/2) pathways, notably without involving p38 mitogen-activated protein kinase (MAPK) pathways in these specific contexts. frontiersin.orgnih.gov However, in osteogenic cells, research suggests that both ERK1/2 and p38 pathways may be involved in Hst1-induced cell spreading, highlighting the need for further studies to clarify these diverse interactions across different cell types. frontiersin.org

Moreover, the exact internalization pathway, intracellular trafficking processes, and the mechanisms by which Hst1 targets mitochondria and their regulating signaling pathways require more in-depth investigation. nih.gov Hst1 is recognized as an endogenous ligand for the sigma-2 receptor, and its ability to activate mitochondrial energy production to enhance cell metabolic activity is a key area for further exploration. nih.govnih.gov Future research should also focus on understanding how Hst1 promotes the interaction between mitochondria and the cytoskeleton, which is crucial for inducing filopodial formation and subsequent cell spreading. researchgate.net This includes determining whether Hst1 directly stimulates adenosine (B11128) triphosphate (ATP) production. researchgate.net The application of advanced molecular tools, such as siRNA, shRNA, and CRISPR technologies, will be instrumental in validating current hypotheses regarding Hst1’s intracellular mechanisms. nih.gov Furthermore, gene regulatory network inference from time-course RNA-Seq data could provide valuable insights into the intercellular regulatory relationships and signaling pathways influenced by Hst1. frontiersin.org

Comprehensive Understanding of Cross-Talk between Signaling Pathways (e.g., MAPK and Cell Skeleton Pathways)

A critical area for future research involves gaining a comprehensive understanding of the cross-talk between various signaling pathways influenced by this compound (Hst1). Hst1 has been shown to attenuate inflammatory responses by reducing nitric oxide (NO) production triggered by lipopolysaccharides (LPS) and other inflammatory mediators that participate in the c-Jun N-terminal kinase (JNK), MAPK, and NF-κB inflammatory signaling pathways in macrophages. mdpi.commdpi.comresearchgate.net This indicates Hst1's capacity to inhibit LPS-induced inflammatory mediator production and modulate MAPK signaling pathways in these immune cells. mdpi.comresearchgate.net

In the context of tissue injury, Hst1 has demonstrated the ability to alleviate high-glucose-induced injury in skin keratinocytes, promoting wound healing, exhibiting anti-apoptotic, and antioxidant effects. These beneficial actions are potentially linked to its regulation of the MAPK signaling pathway. nih.gov In osteogenesis, complex signaling cascades, including PI3K-Akt, JAK-STAT, and MAPK pathways, exhibit intricate crosstalk, forming a sophisticated signaling network. Future studies could identify differentially abundant proteins within these pathways, potentially serving as novel diagnostic markers or therapeutic targets. mdpi.com Furthermore, Hst1's observed promotion of interaction between mitochondria and the cytoskeleton to induce filopodial formation, a prerequisite for cell spreading, underscores a direct link between Hst1's cellular effects and its influence on mitochondrial and cytoskeletal dynamics. researchgate.net A deeper exploration of these interconnected pathways will provide a more holistic view of Hst1's multifaceted biological roles.

Further Investigation into this compound's Role in Cancer Progression and Metastasis

The precise role of this compound (Hst1) in cancer progression and metastasis remains an area requiring extensive future investigation. While histatins are speculated to be involved in cancer progression, their exact functional roles, whether gain or loss of function, are currently unclear and largely unexplored, particularly in oral malignancies. mdpi.com There is a recognized need for future research to uncover their broader potential in cancer biology. mdpi.com

Hst1 has been observed to support cancer progression, especially in head and neck cancer, though the underlying mechanisms are not yet explicit. mdpi.com Its promigratory and pro-angiogenetic properties are considered potential links to cancer development and progression. mdpi.com Intriguingly, Hst1 has been shown to counteract the effects of epithelial-mesenchymal transition (EMT) inducers on the outgrowth of oral cancer cell spheroids, suggesting its impact on processes implicated in cancer progression. nih.gov

Recent findings indicate an association between Hst1 and HTN3 expression with PD-L1 in advanced Head and Neck Squamous Cell Carcinoma (HNSCC). Notably, HTN1 expression exhibited significant differences across cancer stages, with higher expression observed in stages I, III, and IV compared to normal tissue. iiarjournals.org Furthermore, preliminary research suggests that the combination of exogenous Hst1 with cisplatin (B142131) demonstrated a synergistic anti-proliferative effect against HNSCC cell lines in a dose-dependent manner. This finding implies that Hst1 could sensitize tumor cells to the cytotoxic effects of cisplatin, potentially allowing for a reduction in the effective concentration of the chemotherapeutic agent. researchgate.net Future studies should aim to fully elucidate these mechanisms and explore Hst1's potential as a therapeutic adjunct or a direct anticancer agent.

Design and Development of Novel this compound Derivatives with Optimized Pharmacological Profiles

The design and development of novel this compound (Hst1) derivatives with optimized pharmacological profiles represent a promising avenue for future research. A key challenge lies in determining optimal expression systems for the construction and purification of histatin variants that possess enhanced antimicrobial properties. mdpi.com Structural and functional analysis of histatins is paramount for identifying their susceptibility to proteolysis, which directly impacts their viability as therapeutic agents. mdpi.com

Insights from other histatin family members, such as Histatin 5 (Hst5), provide a valuable roadmap. For instance, the 12-amino-acid fragment P-113, derived from Hst5, has demonstrated promising activity and retained the antifungal properties of its parent compound. nih.gov This success suggests that similar strategies involving the modification of Hst1's amino acid sequence could lead to the creation of analogues and hybrids with improved activity and enhanced resistance to pathogen-mediated degradation. mdpi.com The ability to engineer such derivatives could overcome limitations related to stability and efficacy, paving the way for more potent and targeted therapeutic applications of this compound.

In-depth Exploration of Antiviral Mechanisms against a Broader Spectrum of Viruses

While histatins are recognized for their broad-spectrum antimicrobial activities, including antifungal properties, their specific antiviral mechanisms against a wider range of viruses are not yet fully understood. mdpi.commdpi.comnih.gov Host defense peptides (HDPs), a class to which histatins belong, are known to exert antiviral effects by disrupting viral envelopes and directly influencing host cells and specific stages of viral life cycles. nih.gov

General antiviral mechanisms of antimicrobial peptides (AMPs) include:

Inhibition of virus binding to the host cell membrane. sld.cu

Alteration of the viral envelope. sld.cu

Inhibition of virus replication through interaction with viral polymerase or transcriptase. sld.cu

Future research should focus on systematically investigating whether this compound exhibits these mechanisms against a broader spectrum of enveloped and non-enveloped viruses. Such studies would involve detailed molecular analyses to identify specific viral targets, binding sites, and the cellular pathways through which Hst1 might interfere with viral entry, replication, or egress. This in-depth exploration could unlock new therapeutic applications for Hst1 as a broad-spectrum antiviral agent.

Mechanistic Studies of Immunomodulatory Properties in Diverse Immune Cell Populations

This compound (Hst1) has demonstrated significant immunomodulatory properties, making it a compelling subject for further mechanistic studies in diverse immune cell populations. mdpi.comresearchgate.netnih.gov Research has shown that Hst1 can attenuate LPS-induced inflammatory signaling in RAW264.7 macrophages by reducing the production of nitric oxide (NO) and inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This effect is mediated through the modulation of JNK and NF-κB signaling pathways. mdpi.comresearchgate.net

In the context of osteoarthritis (OA), Hst1 has been observed to significantly attenuate cartilage and bone deconstruction and reduce macrophage infiltration. nih.govresearchgate.net Crucially, Hst1 promotes the transition from M1 (pro-inflammatory) to M2 (anti-inflammatory/pro-resolving) macrophage phenotypes, concurrently downregulating NF-κB and MAPK signaling pathways. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

The integration of multi-omics data is a crucial future direction for achieving a systems-level understanding of this compound (Hst1) biology. Multi-omics approaches combine data from various "omics" technologies, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic view of complex biological systems. azolifesciences.comnih.gov A single-omics approach often falls short in capturing the intricate interactions and regulatory mechanisms that operate across different biological levels. azolifesciences.com Therefore, integrated multi-omics analysis is foundational for a comprehensive understanding and a systems biology approach to research. azolifesciences.combiostrand.ai

Bioinformatics methods are indispensable for processing, analyzing, and integrating these diverse datasets, encompassing quality control, normalization, and alignment. azolifesciences.com Computational methods, such as network analysis and machine learning, are vital for identifying complex patterns, correlations, and relationships among genes, proteins, and metabolites. azolifesciences.commdpi.com The integration of multi-omics data, combined with clinical information, can yield profound insights into cellular functions and unravel underlying mechanisms at multiple molecular levels. nih.gov Future work in this area will focus on analyzing the spatial relationships between molecules detected by different omics methods within heterogeneous tissues, particularly in cancer research, and integrating various types of molecular imaging data to gain a more complete picture of Hst1's biological impact. biorxiv.org

Q & A

Q. What are the structural characteristics of Histatin 1, and how do they influence its functional roles?

this compound is a 38-amino-acid phosphorylated protein with a serine phosphate at residue 2, conferring a strong negative charge that facilitates interaction with anion exchangers . Its neutral isoelectric point distinguishes it from cationic histatins like Histatin 5. Structurally, this compound lacks a folded conformation in aqueous environments but may adopt secondary structures (e.g., helices) in hydrophobic conditions, a flexibility critical for its roles in biomineralization and antimicrobial activity . Key methodologies to study its structure include:

  • Cationic PAGE electrophoresis to separate histatins from other salivary proteins .
  • Mass spectrometry to identify post-translational modifications (e.g., phosphorylation) .

Q. How can researchers quantify this compound levels in saliva, and what factors contribute to inter-individual variability?

this compound concentrations in whole saliva (WS) range from 15.7 to 64.9 μg/mL, with median values around 17.0 μg/mL . Quantification methods include:

  • Densitometric analysis of cationic PAGE gels, standardized with histatin-specific curves to account for staining variability .
  • Anionic PAGE for resolving acidic proline-rich proteins (PRPs), which often co-occur with histatins . Variability arises from differences in salivary flow rates, genetic polymorphisms, and interactions with metabolic proteins .

Q. What experimental approaches are used to study this compound’s role in biomineralization?

this compound modulates hydroxyapatite formation via its phosphorylated residues. Methods include:

  • Calcium phosphate precipitation assays under controlled pH and ionic conditions .
  • Spectrophotometric quantification of mineral deposition rates .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported antifungal efficacy compared to Histatin 5?

this compound exhibits weaker antifungal activity than Histatin 5 due to its neutral charge and structural differences . To resolve contradictions:

  • Standardize time-kill assays under physiological conditions (e.g., pH 7.4, 37°C) .
  • Use synergistic models with co-occurring antimicrobial proteins (e.g., lysozyme C) to mimic in vivo environments .

Q. What strategies mitigate genetic instability during recombinant this compound expression?

Recombinant expression in systems like pGEX-3X often introduces mutations (e.g., lysine-to-arginine substitutions). Mitigation involves:

  • PCR-based insert verification (e.g., 201–438 bp fragments) to confirm cloning fidelity .
  • Sequencing multiple colonies to isolate constructs with wild-type sequences .
  • Retaining functionally neutral mutants for downstream assays if critical domains remain intact .

Q. How can researchers map this compound’s protein interactome while minimizing false positives?

The this compound interactome includes 43 proteins linked to immune response and metabolism. Methodological rigor requires:

  • Co-immunoprecipitation (Co-IP) followed by LC-MS/MS for initial identification .
  • Pull-down assays with histatin-coupled resins to validate interactions .
  • Bioinformatic filtering using databases like UniProt to exclude non-salivary proteins .

Q. What statistical approaches are appropriate for analyzing variability in this compound concentration data?

Inter-individual variability (e.g., 15.7–64.9 μg/mL in WS) necessitates:

  • Non-parametric tests (e.g., Mann-Whitney U) due to non-normal distributions .
  • Spearman’s correlation to assess relationships between histatin levels, total protein, and PRPs .
  • Multivariate regression to control for confounding factors like sampling techniques .

Q. How can researchers evaluate this compound’s protective effects against UV-induced corneal damage?

In vitro models using human corneal epithelial cells (HCECs) involve:

  • UV-B irradiation protocols (e.g., 20–100 mJ/cm²) to induce oxidative stress .
  • Cell viability assays (MTT or live/dead staining) post-Histatin 1 treatment .
  • ROS quantification via fluorescent probes (e.g., DCFH-DA) to measure antioxidant activity .

Q. What techniques elucidate this compound’s structural flexibility in different microenvironments?

Structural dynamics are probed using:

  • Circular dichroism (CD) spectroscopy to compare α-helix content in aqueous vs. hydrophobic solvents .
  • Molecular dynamics simulations to predict conformational changes upon receptor binding .

Q. How do researchers assess synergistic antimicrobial effects between this compound and other salivary proteins?

Synergy is tested via:

  • Checkerboard assays combining this compound with lactoperoxidase or lysozyme C .
  • Time-lapse confocal microscopy to visualize microbial membrane disruption .

Q. Methodological Notes

  • Ethical compliance : For studies involving human saliva, obtain IRB approval and document informed consent .
  • Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of experimental conditions .
  • Data transparency : Deposit large datasets (e.g., proteomics) in repositories like PRIDE or Dryad .

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